molecular formula C18H18ClN5O B6483690 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-06-1

5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B6483690
CAS RN: 1291833-06-1
M. Wt: 355.8 g/mol
InChI Key: MQGRQJCSPMEAQJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide” are not provided in the available literature .

Mechanism of Action

5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is converted to SN-38 in the body, which is the active metabolite responsible for its anti-cancer activity. SN-38 is a topoisomerase I inhibitor, which means that it blocks the activity of the enzyme topoisomerase I, which is necessary for DNA replication and repair. By blocking the activity of this enzyme, SN-38 is able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
This compound has been found to be effective in the treatment of several types of cancer, including colorectal, lung, and ovarian cancer. This compound has also been found to have anti-inflammatory and anti-angiogenic effects, which may be beneficial in the treatment of certain types of cancer. In addition, this compound has been found to have anti-tumor effects, which may be due to its ability to inhibit the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in laboratory experiments is its water solubility, which makes it easy to handle and store. In addition, this compound is a prodrug, which means that it is rapidly converted to the active metabolite SN-38 in the body, making it an ideal choice for studying the mechanisms of action of anti-cancer agents. However, this compound has been found to be toxic to some cell lines, and therefore, it is important to use it with caution in laboratory experiments.

Future Directions

5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been found to be effective in the treatment of certain types of cancer, and further research is needed to explore its potential in the treatment of other types of cancer. In addition, further research is needed to explore the potential synergistic effects of combination therapies involving this compound and other anti-cancer agents. Furthermore, further research is needed to explore the potential of this compound in the treatment of inflammatory and angiogenic diseases. Finally, further research is needed to explore the potential of this compound as a prodrug for other active anti-cancer agents.

Synthesis Methods

5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is synthesized by a multi-step reaction process. The first step involves the condensation of 4-chlorophenylacetic acid and 3-phenylpropylisocyanide to form the intermediate, 4-chloro-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with sodium azide to form the final product, this compound. The reaction is carried out in aqueous solution and is highly efficient.

Scientific Research Applications

5-[(4-chlorophenyl)amino]-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied in the field of cancer research. It has been found to be effective in the treatment of several types of cancer, including colorectal, lung, and ovarian cancer. In addition, this compound has been used to study the mechanisms of action of anti-cancer agents, as well as the potential for synergistic effects of combination therapies. This compound has also been used to study the pharmacokinetics and pharmacodynamics of anti-cancer agents.

properties

IUPAC Name

5-(4-chloroanilino)-N-(3-phenylpropyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c19-14-8-10-15(11-9-14)21-17-16(22-24-23-17)18(25)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,20,25)(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGRQJCSPMEAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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